N-Bromophthalimide
Overview
Description
N-Bromophthalimide (NBPI) is a chemical compound utilized in various organic syntheses due to its powerful oxidizing properties. It finds applications in the facile oxidation of thiols to their corresponding symmetrical disulfides and has been explored for its chemical reactions, molecular structure, and other properties in scientific research.
Synthesis Analysis
N-Bromophthalimide is synthesized through reactions involving phthalimide and brominating agents. The synthesis process is often tailored to enhance its reactivity and selectivity for specific applications, such as the oxidation of thiols to disulfides under specific conditions, including microwave irradiation (Khazaei et al., 2005).
Molecular Structure Analysis
The molecular structure of N-Bromophthalimide derivatives has been characterized through crystallographic and spectroscopic studies. For instance, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide have been described, highlighting the planarity and bond angles significant for its reactivity (Batista et al., 2000).
Chemical Reactions and Properties
N-Bromophthalimide is a versatile reagent in organic synthesis, used for the bromination of aromatic compounds and as an oxidizing agent for thiols. Its chemical reactivity has been extensively studied, revealing its efficacy in generating symmetrical disulfides and bromo derivatives of aromatic compounds with good yields under kinetic conditions (Anjaiah et al., 2016).
Physical Properties Analysis
The physical properties of N-Bromophthalimide, such as crystallization behavior, solubility, and thermal stability, are crucial for its application in organic synthesis. Studies have focused on determining these properties to optimize its use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of N-Bromophthalimide, including its reactivity towards different organic substrates, have been the subject of detailed investigations. Its role as a powerful oxidizing agent for the selective oxidation of thiols to disulfides showcases its broad utility in organic chemistry (Khazaei et al., 2005).
Scientific Research Applications
Oxidizing Agent for Thiols
N-Bromophthalimide (NBPI) is utilized as a potent oxidizing agent for converting thiols into their symmetrical disulfides. This process is efficient for a range of thiols including aromatic, aliphatic, and heterocyclic varieties, using NBPI in a mixture of acetone and water under microwave irradiation (Khazaei et al., 2005).
Bromination of Aromatic Compounds
NBPI has been studied for the bromination of aromatic compounds, particularly in the presence of aqueous acetic acid. The reaction kinetics are first order in NBPI and zero order in the aromatic compound, leading to the formation of bromo derivatives (Anjaiah et al., 2016).
Determination of Sulfur Compounds
NBPI is suggested as a reagent for the titrimetric determination of various sulfur compounds. It's used for the precise quantification of thioureas, isothiocyanates, xanthates, dithiocarbamates, thiols, sulfur, thiosulphate, thiocyanate, and thiocarbonate (Das, 1991).
Hofmann Rearrangement
NBPI is effective in the Hofmann rearrangement process, where primary amides are converted into carbamates. NBPI serves as an efficient halonium ion source for this transformation (Park & Choi, 1993).
P-N Cross-Coupling in Phosphorus Chemistry
NBPI, in combination with DBU activation, is used for P-N cross-coupling reactions, essential in phosphorus chemistry. It serves as an aminating reagent for various phosphorous compounds, including H-phosphinates, H-phosphonates, and H-phosphine oxides (Li & Liang, 2016).
Titrimetric Methods for Sulpha Drugs
NBPI is employed in titrimetric methods for determining sulpha drugs in various pharmaceutical products. It involves bromination of sulphonamides present in these drugs using NBPI (Kumar & Indrasenan, 1988).
Solvation Dynamics Studies
NBPI derivatives, such as 4-(N-bromoacetylamino)-phthalimide, are used as probes in solvation dynamics studies in proteins and microemulsions. This application helps in understanding the interactions at the molecular level (Mandal et al., 2002).
Density Functional Theory Studies
Studies involving Fourier transform infrared (FT-IR) spectra of NBPI are conducted to understand fundamental vibrations and molecular interactions. These studies provide insights into the electronic and structural properties of NBPI (Krishnakumar et al., 2005).
Enantioselective Bromolactonization
NBPI is used in the catalysis of enantioselective bromolactonization. It is instrumental in producing enantioenriched lactones with high yield and enantioselectivity, which is crucial in asymmetric synthesis (Jiang et al., 2012).
Regioselective Synthesis of Aromatic Compounds
NBPI facilitates the regioselective synthesis of para-bromo aromatic compounds, preferring the formation of para bromo isomers over ortho isomers. This application is significant in the field of organic synthesis (Khazaei et al., 2005).
Catalytic Asymmetric Bromocyclization
NBPI, used with a cyclic selenium catalyst, enables catalytic asymmetric bromocyclization of olefinic amides. This process is crucial for producing pyrrolidine products with high stereoselectivity and enantiospecificity (Chen et al., 2013).
Radical Addition to Alkynes
NBPI is involved in radical addition to both linear and cyclic alkynes. This reaction introduces bromine and an imidyl moiety to adjacent carbon atoms, producing highly functionalized alkenes (Wille et al., 1999).
Allylic Amination Strategy
NBPI is part of a new strategy for intermolecular allylic amination of alkenes. This method, involving dual activation of NBS or NBP by DBU, leads to more electrophilic bromine and more nucleophilic nitrogen atoms, facilitating allylic amination under mild conditions (Wei et al., 2013).
Synthesis of Heterocyclic Spiro-Derivatives
NBPI derivatives are precursors in the synthesis of various spiro-derivatives with potential antimicrobial and antioxidant activities. This application is significant in the development of new bioactive compounds (Youssef & Amin, 2010).
Oxidation Kinetics Studies
NBPI is used in studying the kinetics of oxidation reactions, such as the oxidation of amino acids like glutamic acid. Understanding these reaction mechanisms is important in biochemical and pharmaceutical research (Alhaji & Mary, 2011).
Phthalimide Derivatives in Phosphorylated Reactants
Reactions involving phthalimide derivatives, including NBPI, with phosphorylated compounds lead to the formation of various substituted polyheterocycles, which have potential applications in medicinal chemistry (Guervenou et al., 2000).
Site-Selective Bromination of Vancomycin
NBPI is used in the site-selective bromination of the antibiotic vancomycin, producing monobromo, dibromo, and tribromovancomycins. This process alters the reactivity of vancomycin and may lead to new variants with different biological properties (Pathak & Miller, 2012).
Safety And Hazards
properties
IUPAC Name |
2-bromoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARXMDRWROUXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179136 | |
Record name | N-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Bromophthalimide | |
CAS RN |
2439-85-2 | |
Record name | N-Bromophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Bromophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2439-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-bromophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BROMOPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC67S8PWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.